Azetidin-3-yl methanesulfonate
Overview
Description
Azetidin-3-yl methanesulfonate is a chemical compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles These compounds are known for their significant ring strain, which imparts unique reactivity and stability properties
Mechanism of Action
Mode of Action
Azetidines are known to be highly reactive, which might suggest that they interact with their targets through covalent bonding or other strong interactions .
Biochemical Pathways
Azetidines are known to be involved in various synthetic reactions, such as the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition
Result of Action
As a proline analog and proline formation inhibitor, it may have potential effects on protein synthesis and structure
Biochemical Analysis
Biochemical Properties
Azetidin-3-yl methanesulfonate is a proline analog and a proline formation inhibitor . Proline is a proteinogenic amino acid that plays a crucial role in protein synthesis and structure. The interaction of this compound with enzymes and proteins involved in proline metabolism could potentially influence various biochemical reactions .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. As a proline analog, it may interact with biomolecules involved in proline metabolism. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and alterations in protein structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl methanesulfonate typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
Azetidine+Methanesulfonyl chloride→Azetidin-3-yl methanesulfonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different azetidine derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of azetidine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Various azetidine derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Reduced azetidine derivatives with different functional groups.
Scientific Research Applications
Azetidin-3-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of azetidin-3-yl methanesulfonate.
Azetidin-2-one: Another azetidine derivative with different reactivity and applications.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Uniqueness
This compound is unique due to its specific functional group, which imparts distinct reactivity and potential applications in synthesis and medicinal chemistry. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
azetidin-3-yl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-9(6,7)8-4-2-5-3-4/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKCHUBGQMUWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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